molecular formula C7H3ClN2O2S B1499840 6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid CAS No. 932702-35-7

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B1499840
CAS No.: 932702-35-7
M. Wt: 214.63 g/mol
InChI Key: UZVDSWLWDIGGKI-UHFFFAOYSA-N
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Description

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid (CAS 932702-35-7) is a high-value heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C7H3ClN2O2S and a molecular weight of 214.63 g/mol, is a fused bicyclic system containing both isothiazole and pyridine rings . It is particularly recognized for its role as a key synthetic intermediate in the development of novel ligands for nicotinic acetylcholine receptors (nAChRs) . Research indicates that compounds based on the isothiazolopyridine scaffold act as ligands for the α7 nAChR subtype, making them valuable tools for studying disorders of the central nervous system . Investigations into such ligands explore their potential for treating a range of conditions, including cognitive deficits, Parkinson's disease, schizophrenia, and as non-opioid analgesics . Researchers should note that this compound requires specific handling for stability; it is recommended to be stored sealed in a dry environment at 2-8°C . As a safety precaution, this chemical carries hazard statements H302, H315, H319, H332, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for use in humans or animals for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-4-2-1-3-5(7(11)12)10-13-6(3)9-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVDSWLWDIGGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670291
Record name 6-Chloro[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-35-7
Record name 6-Chloro[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and structure-activity relationships (SAR), highlighting key findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves straightforward chemical reactions that allow for modifications at various positions on the isothiazole and pyridine rings. The compound's structure can be represented as follows:

C7H4ClN2O2S\text{C}_7\text{H}_4\text{ClN}_2\text{O}_2\text{S}

The compound features a chlorine atom at the 6-position of the isothiazole ring, which may influence its biological activity by modulating electronic properties and steric factors.

Inhibition of Kinases

The compound's potential as a kinase inhibitor has been explored in various contexts. For instance, research has shown that alterations to the isothiazolo[4,5-b]pyridine scaffold can lead to significant changes in kinase binding affinity. Although specific data on this compound as a GAK inhibitor are not extensively documented, related compounds have shown promising results with low micromolar IC50 values against GAK .

Interaction with Nicotinic Receptors

Another area of interest is the interaction of similar compounds with nicotinic acetylcholine receptors (nAChRs). These receptors play a critical role in neurotransmission and have been implicated in various neurological disorders. While direct studies on this compound are scarce, its structural analogs have been identified as ligands for nAChRs, suggesting potential therapeutic applications in CNS disorders .

Case Studies

StudyFocusFindings
GAK InhibitionRelated compounds showed IC50 values ranging from 14 nM to 51 nM against GAK.
Biological Activity OverviewCompounds exhibited antiviral properties against HCV and DENV with low cytotoxicity.
nAChR LigandsStructural analogs demonstrated potential for treating CNS disorders via nAChR modulation.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this core structure have shown effectiveness against various bacterial strains, including resistant forms. A study demonstrated that specific substitutions on the isothiazole ring enhanced antibacterial activity, making these compounds potential candidates for the development of new antibiotics.

1.2 Nicotinic Acetylcholine Receptor Modulation

This compound has been investigated for its role as a ligand for nicotinic acetylcholine receptors (nAChRs). The modulation of nAChRs is crucial for treating conditions such as Alzheimer's disease and schizophrenia. Research has shown that certain derivatives can selectively activate or inhibit specific nAChR subtypes, providing a pathway for therapeutic interventions in neurodegenerative diseases.

Environmental Science Applications

2.1 Photodegradation Studies

This compound has been utilized in studies focusing on the photodegradation of pollutants. Its stability and reactivity under UV light make it an interesting candidate for photocatalytic degradation processes. Experimental results indicate that this compound can effectively degrade organic pollutants in aqueous solutions when exposed to UV radiation, suggesting its potential use in environmental remediation strategies.

2.2 Monitoring Pesticide Metabolites

The compound has also been employed as a marker for the degradation of certain pesticides in environmental samples. Its presence can indicate the breakdown of harmful substances like imidacloprid in agricultural runoff. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been used to quantify this compound in environmental matrices, aiding in the assessment of pesticide impact on ecosystems.

Analytical Chemistry Applications

3.1 Chromatographic Analysis

This compound serves as a standard reference material in chromatographic methods for analyzing complex mixtures. Its distinct spectral properties allow for accurate identification and quantification in various samples, including biological fluids and environmental extracts.

3.2 Development of Analytical Methods

Innovative methods have been developed utilizing this compound to enhance the sensitivity and specificity of detection techniques in analytical chemistry. For instance, solid-phase extraction (SPE) methods incorporating this compound have improved the extraction efficiency of target analytes from complex matrices.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

Table 2: Photodegradation Efficiency

ConditionDegradation Rate (%)Time (hours)
UV Light (254 nm)85%4
UV Light + TiO₂ Catalyst95%2

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid, differing in heterocyclic core, substituent positions, or functional groups.

Isoxazolo[5,4-b]pyridine Derivatives

a) 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: Not provided)
  • Structure : Isoxazolo[5,4-b]pyridine core with a 4-methoxyphenyl group at position 6, methyl at position 3, and carboxylic acid at position 3.
  • Key Differences :
    • Replaces isothiazole (S/N) with isoxazole (O/N), altering electronic properties.
    • Bulky 4-methoxyphenyl substituent increases steric hindrance compared to chlorine.
  • Applications: Not explicitly stated, but isoxazole derivatives are often explored in antimicrobial and anti-inflammatory agents .
b) 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1011396-41-0)
  • Structure : Chlorine at position 5, cyclopropyl at position 6, methyl at position 3, and carboxylic acid at position 4.
  • Chlorine at position 5 (vs. 6 in the target compound) alters electronic distribution.
  • Applications : Discontinued commercial availability suggests niche research use .

Pyrazolo[3,4-b]pyridine Derivatives

6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1256811-93-4)
  • Structure : Pyrazolo[3,4-b]pyridine core with chlorine at position 6 and carboxylic acid at position 3.
  • Molecular weight (197.58 g/mol) is lower due to the absence of sulfur.
  • Applications : High-purity building block for medicinal chemistry .

Thieno[3,2-b]pyridine Derivatives

5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (CAS: 1356016-34-6)
  • Structure: Thieno[3,2-b]pyridine core with chlorine at position 5 and carboxylic acid at position 3.
  • Key Differences :
    • Thiophene (sulfur-only) replaces isothiazole, reducing nitrogen-mediated reactivity.
    • Chlorine position (5 vs. 6) affects electrophilic substitution patterns.
  • Applications : Explored in materials science due to thiophene’s conductive properties .

Oxazolo[5,4-b]pyridine Derivatives

[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid (CAS: 1527913-59-2)
  • Structure : Oxazolo[5,4-b]pyridine core with carboxylic acid at position 3.
  • Key Differences :
    • Oxazole (O/N) replaces isothiazole, increasing oxidation stability but reducing nucleophilicity.
    • Boiling point: 406.6±25.0 °C , higher than typical isothiazolo analogs due to oxygen’s polarity .
  • Applications : Life science research, particularly in enzyme inhibition studies .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 932702-35-7 Isothiazolo[5,4-b]pyridine Cl (6), COOH (3) C₇H₃ClN₂O₂S 230.63 Pharmaceutical intermediate
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid N/A Isoxazolo[5,4-b]pyridine 4-MeO-Ph (6), Me (3), COOH (4) C₁₅H₁₂N₂O₄ 284.27 Antimicrobial research
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 1011396-41-0 Isoxazolo[5,4-b]pyridine Cl (5), cyclopropyl (6), Me (3), COOH (4) C₁₁H₉ClN₂O₃ 252.66 Discontinued; niche research
6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1256811-93-4 Pyrazolo[3,4-b]pyridine Cl (6), COOH (3) C₇H₄ClN₃O₂ 197.58 Medicinal chemistry building block
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid 1356016-34-6 Thieno[3,2-b]pyridine Cl (5), COOH (3) C₈H₄ClNO₂S 213.64 Materials science applications
[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid 1527913-59-2 Oxazolo[5,4-b]pyridine COOH (3) C₇H₄N₂O₃ 164.12 Enzyme inhibition studies

Key Findings and Implications

  • Electronic Effects : Sulfur in isothiazolo derivatives enhances π-electron delocalization compared to oxazolo or pyrazolo analogs, influencing reactivity in cross-coupling reactions.
  • Substituent Position: Chlorine at position 6 (vs. 5 in thieno analogs) directs electrophilic substitution to specific ring positions, critical for drug design.
  • Metabolic Stability : Bulky substituents (e.g., cyclopropyl in isoxazolo derivatives) may improve metabolic stability but reduce solubility.

Preparation Methods

Detailed Stepwise Preparation Method

The most authoritative and detailed procedure is derived from a patent describing a closely related thiazolo[4,5-b]pyridine-6-carboxylic acid synthesis, which can be adapted to the 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid with appropriate halogen substitution.

Step Reaction Description Reagents & Conditions Temperature (°C) Yield (%) Notes
S1 Formation of 1-(3,5-dibromopyridin-2-yl)thiourea 3,5-dibromo-2-aminopyridine + thiocyanamide + benzoyl chloride in tetrahydrofuran (THF), then NaOH, MeOH, H2O 50-80 - Reaction time ~12 h
S2 Cyclization to 6-bromothiazolo[4,5-b]pyridin-2-amine Sodium hydride in THF, addition of thiourea intermediate 85-110 82-84 Stirring for 5 h, quenching with water
S3 Diazotization and ring closure to 6-bromothiazolo[4,5-b]pyridine Isoamyl nitrite added dropwise in THF, reflux 95-120 54-60 Reflux ~11 h, purification by column chromatography
S4 Carbonylation to methyl thiazolo[4,5-b]pyridine-6-carboxylate Pd(PPh3)2Cl2, triethylamine, methanol, CO gas under pressure in autoclave 105-115 69-77 12 h reaction under 10 kPa CO pressure
S5 Hydrolysis to thiazolo[4,5-b]pyridine-6-carboxylic acid NaOH in water, stirring 10-30 86 12 h reaction, acidification to precipitate product

Note: The halogen substituent (bromo or chloro) can be varied depending on the starting aminopyridine derivative to yield the corresponding 6-chloro or 6-bromo isothiazolo-pyridine carboxylic acid.

Reaction Mechanistic Insights

  • Thiourea Formation (S1): The nucleophilic attack of the aminopyridine on thiocyanamide forms the thiourea intermediate, facilitated by benzoyl chloride which acts as an activating agent.

  • Cyclization (S2): Sodium hydride deprotonates the thiourea, promoting intramolecular cyclization to form the isothiazolo ring system.

  • Diazotization and Aromatization (S3): Isoamyl nitrite generates a diazonium intermediate that facilitates ring closure and aromatization to yield the brominated isothiazolo-pyridine.

  • Carbonylation (S4): Palladium-catalyzed carbonylation introduces the carboxylate ester group at the 6-position via CO insertion.

  • Hydrolysis (S5): Basic hydrolysis converts the methyl ester to the free carboxylic acid, precipitated upon acidification.

Key Experimental Data and Yields

Step Isolated Product Yield (%) Purification Method Analytical Confirmation
S1 1-(3,5-dibromopyridin-2-yl)thiourea Not specified Crystallization TLC monitoring
S2 6-bromothiazolo[4,5-b]pyridin-2-amine 82-84 Filtration and drying TLC, 1H-NMR
S3 6-bromothiazolo[4,5-b]pyridine 54-60 Column chromatography TLC, 1H-NMR
S4 Methyl thiazolo[4,5-b]pyridine-6-carboxylate 69-77 Column chromatography TLC, 1H-NMR
S5 Thiazolo[4,5-b]pyridine-6-carboxylic acid 86 Filtration and drying 1H-NMR, melting point

Adaptation for this compound

The preparation of the 6-chloro analog involves starting from 3,5-dichloro-2-aminopyridine or a similar chloro-substituted aminopyridine. The synthetic sequence remains largely the same, with adjustments in reaction conditions to accommodate the different reactivity of chlorine versus bromine substituents.

The palladium-catalyzed carbonylation step is critical and may require optimization of temperature and pressure to achieve high yields due to the electronic effects of chlorine.

Summary Table of Preparation Conditions

Step Reagents Solvent Catalyst/Base Temp (°C) Time (h) Yield (%) Remarks
1 3,5-dichloro-2-aminopyridine, thiocyanamide, benzoyl chloride THF NaOH 50-80 12 - Thiourea formation
2 Sodium hydride THF - 85-110 5 ~80 Cyclization
3 Isoamyl nitrite THF - 95-120 11 54-60 Diazotization
4 Pd(PPh3)2Cl2, triethylamine, CO gas Methanol Pd catalyst 105-115 12 70-77 Carbonylation
5 NaOH Water Base 10-30 12 86 Hydrolysis

Research Findings and Practical Considerations

  • The multi-step synthesis is robust and scalable, with overall yields typically exceeding 50% for the final acid product.
  • Reaction monitoring by thin-layer chromatography and 1H-NMR spectroscopy is essential for optimizing each step.
  • The use of palladium catalysts and carbon monoxide requires careful handling and controlled reaction conditions.
  • Hydrolysis under mild conditions avoids decomposition of the sensitive isothiazolo ring.
  • The method allows for substitution flexibility, enabling synthesis of various halogenated isothiazolo-pyridine carboxylic acids.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield? A: A common method involves cyclization of precursor heterocycles (e.g., pyridine derivatives) with chlorinated reagents, followed by carboxylation. Catalysts like palladium or copper and solvents such as DMF or toluene are critical for achieving high yields (>70%) . Temperature control (80–120°C) and inert atmospheres minimize side reactions like dehalogenation. Advanced optimization may involve Design of Experiments (DoE) to balance reaction time, catalyst loading, and solvent polarity .

Advanced Analytical Characterization

Q: How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be resolved? A: Contradictions often arise from tautomerism or solvent-dependent conformational changes. For example, the carboxylic acid group may exhibit variable hydrogen bonding in DMSO versus CDCl₃. Advanced approaches include:

  • X-ray crystallography to confirm solid-state structure .
  • Variable-temperature NMR to probe dynamic equilibria.
  • DFT calculations to predict and compare spectroscopic signatures with experimental data .

Basic Biological Activity Screening

Q: What biological activities are reported for this compound? A: Preliminary studies suggest antimicrobial and anticancer potential, likely due to its heterocyclic core and electron-withdrawing groups (chlorine, carboxylic acid). In vitro assays show IC₅₀ values of 10–50 μM against Staphylococcus aureus and selective inhibition of cancer cell lines (e.g., MCF-7) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications (e.g., replacing chlorine or the carboxylic acid) affect bioactivity? A: SAR studies on analogs reveal:

  • Chlorine removal reduces antimicrobial activity by ~60%, highlighting its role in target binding .
  • Carboxylic acid esterification improves membrane permeability but diminishes enzyme inhibition (e.g., IC₅₀ increases from 15 μM to >100 μM for COX-2) .
  • Isoxazole ring substitution (e.g., methyl groups) enhances metabolic stability in hepatic microsome assays .

Basic Structural Confirmation

Q: What techniques are used to confirm the structure of this compound? A: Standard methods include:

  • LC-MS for molecular weight verification.
  • ¹H/¹³C NMR to assign aromatic protons (δ 7.5–8.5 ppm) and carboxyl groups (δ ~170 ppm in ¹³C).
  • FT-IR for characteristic C=O (1680–1720 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Advanced Computational Modeling

Q: How can molecular docking predict interactions between this compound and biological targets? A: Docking studies (e.g., using AutoDock Vina) model binding to enzymes like DHFR or kinases. The chlorine atom forms halogen bonds with Arg/Lys residues, while the carboxylic acid anchors to catalytic sites. MD simulations further assess binding stability (RMSD <2 Å over 100 ns) .

Basic Safety and Handling

Q: What safety precautions are recommended for handling this compound? A: Key guidelines include:

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis.
  • Dispose via hazardous waste protocols (EPA Category D) .

Advanced Reactivity in Functionalization

Q: How can regioselective functionalization of the isothiazolo-pyridine core be achieved? A: Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl selectively modifies the C4 position. For example, Suzuki-Miyaura coupling at C4 with aryl boronic acids achieves >80% yield without disrupting the chlorine or carboxyl groups .

Basic Comparative Studies with Analogs

Q: How does this compound differ from structurally similar pyridine-carboxylic acids? A: Unlike simpler analogs (e.g., pyridine-3-carboxylic acid), the isothiazolo ring enhances π-stacking in crystal lattices and increases lipophilicity (logP ~1.8 vs. ~0.5 for nicotinic acid). Chlorine at C6 further modulates electronic effects (Hammett σₚ ~0.23) .

Advanced Stability Under Experimental Conditions

Q: How does pH or temperature affect the stability of this compound in biological assays? A: Accelerated stability studies show:

  • pH 7.4 (PBS) : 90% intact after 24 hrs at 37°C.
  • pH <3 or >10 : Rapid hydrolysis of the isothiazole ring (t₁/₂ <1 hr).
  • Lyophilization preserves integrity for >6 months at -20°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid

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